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Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 5-oxopentanoate (CAS No: 6026-86-4), a molecule of interest in various synthetic and
research applications.[1][2] The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols
for data acquisition.

Molecular Structure

Methyl 5-oxopentanoate is a bifunctional molecule containing both an aldehyde and a methyl
ester functional group. Its structure is foundational to interpreting its spectroscopic signatures.

IUPAC Name: methyl 5-oxopentanoate[3] Molecular Formula: CeH1003[3][4][5] Molecular
Weight: 130.14 g/mol [1][3][5] SMILES: COC(=0)CCCC=0][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectral Data

The proton NMR spectrum of Methyl 5-oxopentanoate is characterized by distinct signals
corresponding to the different proton environments in the molecule. The chemical shifts are
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influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

Chemical Shift (6,

Protons . Multiplicity Integration
ppm) (Predicted)

-CHO ~9.77 Triplet (t) 1H

-OCHs ~3.67 Singlet (s) 3H

-CH2-C(=0)0O- ~2.48 Triplet (t) 2H

-CH2-CHO ~2.34 Triplet (t) 2H

-CH2-CH2-CHa2- ~1.95 Quintet (p) 2H

3C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments. The

carbonyl carbons of the aldehyde and ester are particularly deshielded and appear at the

downfield end of the spectrum.

Carbon Chemical Shift (6, ppm) (Predicted)
-CHO ~202.5

-C(=0)0O- ~173.8

-OCHs ~51.5

-CH2-C(=0)0- ~43.2

-CHz2-CHO ~29.0

-CH2-CH2-CHz- ~19.8

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra can be obtained by following a standardized protocol.

e Sample Preparation:
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o Accurately weigh 5-10 mg of Methyl 5-oxopentanoate and dissolve it in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry vial.[6][7]

o For referencing, add a small amount of an internal standard, such as tetramethylsilane
(TMS), which provides a signal at 0 ppm.[6]

o Transfer the solution into a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[6]

o If any particulate matter is present, filter the solution through a small plug of glass wool
into the NMR tube.[6]

o

Securely cap the NMR tube to prevent solvent evaporation.[6]

Data Acquisition:

o

Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[7][8]

o Tune the probe to the appropriate frequencies for *H and 13C nuclei and shim the magnetic
field to optimize homogeneity and resolution.[6]

o For 'H NMR, acquire a one-dimensional spectrum with typical parameters such as a 30-
45° pulse angle and a spectral width of 10-15 ppm.[6]

o For 3C NMR, acquire a one-dimensional spectrum with proton decoupling, a 30-45° pulse
angle, and a spectral width of around 200-220 ppm. A greater number of scans is typically
required compared to *H NMR due to the lower natural abundance of $3C.[6]

Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).[7]

[¢]

Perform phase and baseline corrections.[7]

[e]

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[7]

o

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

[7]
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Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of Methyl 5-oxopentanoate will prominently feature strong absorption bands
corresponding to the two carbonyl groups.

Functional Group Wavenumber (cm~?) Intensity

C=0 (Aldehyde) ~1725 Strong

C=0 (Ester) ~1740 Strong

C-H (Aldehyde) ~2820 and ~2720 Medium (often two bands)
C-O (Ester) ~1200-1100 Strong

C-H (sp?) ~2950-2850 Medium to Strong

Experimental Protocol for IR Spectroscopy

For a liquid sample like Methyl 5-oxopentanoate, a neat spectrum is typically acquired.
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e Sample Preparation (Neat Liquid):

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them with care and
avoid contact with water.[9]

o Place a small drop of the liquid sample onto the center of one salt plate.[9][10]

o Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform
film.[9][10]

o Carefully place the assembled plates into the sample holder of the IR spectrometer.[9]
o Data Acquisition:

o Before running the sample, a background spectrum of the empty sample chamber should
be collected to subtract the signals from atmospheric CO2z and water vapor.[10]

o Place the sample holder with the prepared salt plates into the spectrometer.
o Acquire the IR spectrum over the desired range, typically 4000-400 cm~1.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Analyze the spectrum by identifying the characteristic absorption bands and assigning
them to the corresponding functional groups.
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Sample Preparation (Neat)
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Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
Is used to determine the molecular weight and elemental composition of a compound, as well
as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of Methyl 5-oxopentanoate will show a molecular ion peak corresponding
to its molecular weight, along with several fragment ions.

m/z lon Identity

130 [M]* Molecular lon

101 [M - CHOJ* Loss of the formyl radical

99 [M - OCHs]* Loss of the methoxy radical

24 [CH2OC(=0)CHaCH2* McLafferty rearrangement of
the ester

59 [COOCHs]* Methoxycarbonyl cation

43 [CHsCOJ* Acetyl cation
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Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of
volatile compounds like Methyl 5-oxopentanoate.

e Sample Preparation:

o Prepare a dilute solution of Methyl 5-oxopentanoate in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate). The concentration should be in the low ppm range
(e.g., 1-10 ppm).

o Transfer the solution to a GC vial.
o Data Acquisition (GC-MS):

o The sample is injected into the gas chromatograph, where it is vaporized and separated
based on its boiling point and interaction with the column's stationary phase.

o As the compound elutes from the GC column, it enters the mass spectrometer.

o In the ion source (commonly using Electron lonization, El), the molecules are bombarded
with high-energy electrons, causing them to ionize and fragment.

o The resulting ions are accelerated into the mass analyzer, which separates them based on
their mass-to-charge ratio.

o The detector records the abundance of each ion.

» Data Processing:
o The mass spectrum is a plot of relative ion abundance versus m/z.
o ldentify the molecular ion peak to confirm the molecular weight.

o Analyze the fragmentation pattern to deduce the structure of the molecule.
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Workflow for Mass Spectrometric Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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